

Validation of Ethyl 4-methylpyrimidine-5-carboxylate NMR Spectral Data: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 4-methylpyrimidine-5-carboxylate*

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This guide provides a comprehensive validation of the Nuclear Magnetic Resonance (NMR) spectral data for **Ethyl 4-methylpyrimidine-5-carboxylate**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comparative analysis based on predicted NMR data and experimental data from a structurally similar alternative, Ethyl 5-pyrimidinecarboxylate. This approach allows for a robust theoretical validation of the expected spectral features of **Ethyl 4-methylpyrimidine-5-carboxylate**.

NMR Spectral Data Comparison

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **Ethyl 4-methylpyrimidine-5-carboxylate** and the experimental data for the alternative compound, Ethyl 5-pyrimidinecarboxylate. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison

Assignment	Ethyl 4-methylpyrimidine-5-carboxylate (Predicted)	Ethyl 5-pyrimidinecarboxylate (Experimental)
Pyrimidine H	H2: ~8.9 ppm (s, 1H), H6: ~8.7 ppm (s, 1H)	H2: 9.3 ppm (s, 1H), H4/H6: 9.1 ppm (s, 2H)
Methyl H (on pyrimidine)	~2.6 ppm (s, 3H)	-
Ethyl Ester CH ₂	~4.4 ppm (q, J = 7.1 Hz, 2H)	~4.5 ppm (q, J = 7.1 Hz, 2H)
Ethyl Ester CH ₃	~1.4 ppm (t, J = 7.1 Hz, 3H)	~1.4 ppm (t, J = 7.1 Hz, 3H)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment	Ethyl 4-methylpyrimidine-5-carboxylate (Predicted)	Ethyl 5-pyrimidinecarboxylate (Experimental)
C=O (Ester)	~164 ppm	~163 ppm
Pyrimidine C	C2: ~158 ppm, C4: ~165 ppm, C5: ~125 ppm, C6: ~155 ppm	C2: ~160 ppm, C4/C6: ~158 ppm, C5: ~125 ppm
Methyl C (on pyrimidine)	~24 ppm	-
Ethyl Ester CH ₂	~62 ppm	~63 ppm
Ethyl Ester CH ₃	~14 ppm	~14 ppm

Experimental Protocol for NMR Data Acquisition

The following outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **Ethyl 4-methylpyrimidine-5-carboxylate**.

1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

- The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ^1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically used.
- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
- Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
- Number of Scans: Varies from 8 to 64 scans depending on the sample concentration.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
- Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

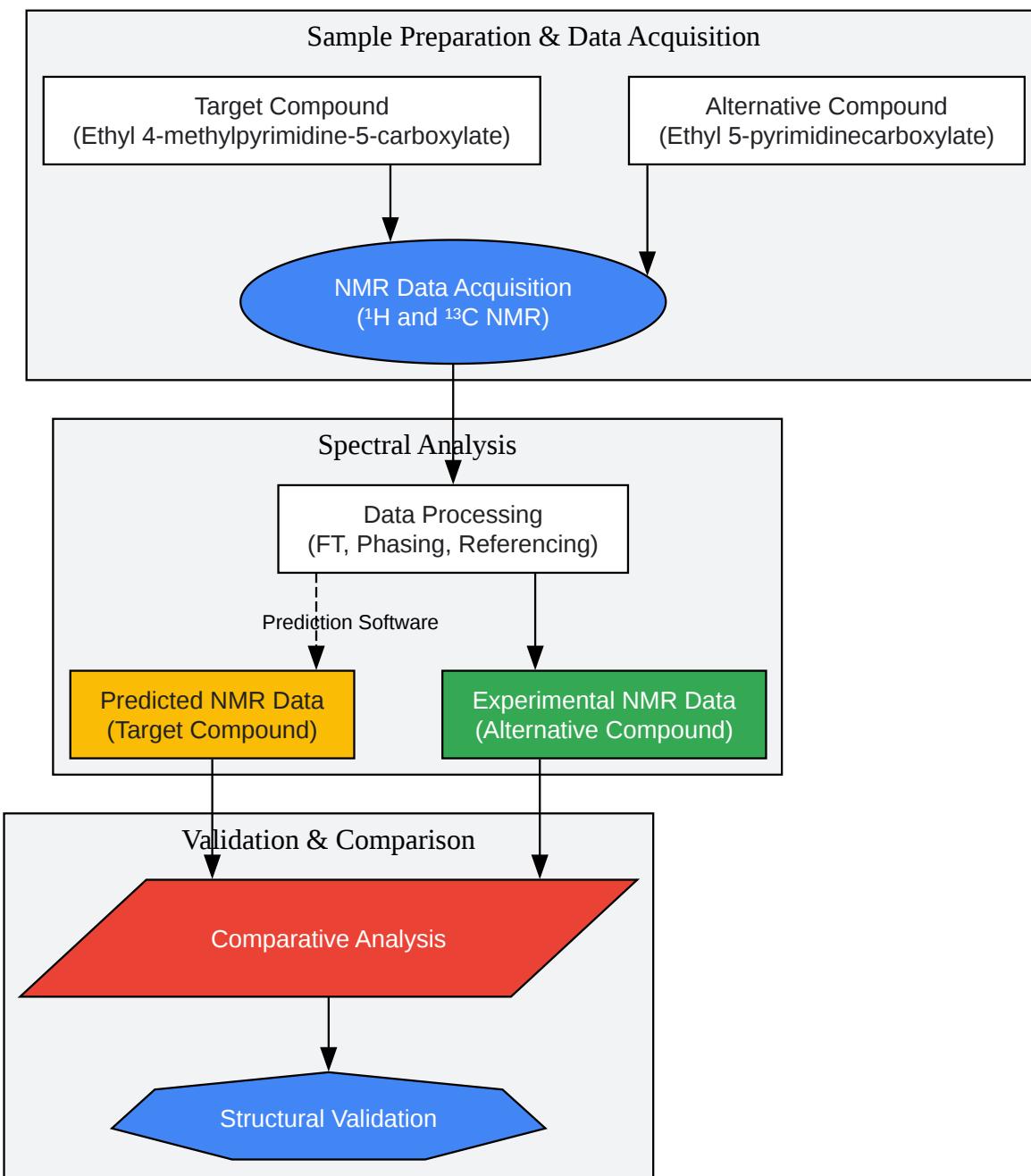
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is recommended.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

NMR Data Validation Workflow

The following diagram illustrates the logical workflow for the validation of NMR spectral data, from initial sample analysis to final data comparison.



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Caption: Workflow for NMR spectral data validation.

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